4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

protein kinase CK2 ATP-competitive inhibition quinolone scaffold

Researchers requiring a validated negative control for kinase inhibition assays or a reproducible baseline scaffold for SAR campaigns should procure the unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid parent compound. - Serves as the essential SAR baseline: weak CK2 inhibition (IC50 > 1 μM) vs. 0.3 μM for halogenated analogs, enabling precise quantification of substituent contributions. - Well-characterized metal-chelating properties (predicted pKa 0.80±0.20) ensure predictable complexation stoichiometry, avoiding redox artifacts introduced by halogenated derivatives. - High-yield synthesis (92% from ethyl ester hydrolysis) supports cost-effective multi-gram procurement, eliminating chromatographic purification costs.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 13721-01-2
Cat. No. B122596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS13721-01-2
Synonyms1,4-Dihydro-4-oxo-3-quinolinecarboxylic Acid;  4-Quinolone-3-carboxylic Acid; 
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
InChIKeyILNJBIQQAIIMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid: Chemical Profile and Core Scaffold


4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2), with molecular formula C10H7NO3 and molecular weight 189.17 g/mol, is the foundational 4-quinolone-3-carboxylic acid scaffold that serves as the core pharmacophore for multiple classes of therapeutically relevant compounds [1]. The molecule exists as an off-white to light yellow crystalline solid at room temperature, exhibiting a melting point range of 267–273 °C . Its structure features a 4-oxo group and a 3-carboxylic acid moiety arranged on a quinoline ring system, which collectively confer hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) and metal-chelating properties central to its biological and materials science utility [2]. This unsubstituted parent scaffold is commercially available at purities of 97–99% (HPLC) from multiple reputable vendors, with traceable analytical certification including NMR and HPLC [3].

Why This Scaffold Cannot Be Interchanged with Substituted Analogs


The unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold differs fundamentally from its substituted analogs in both chemical reactivity and biological target engagement. Halogenated derivatives such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit approximately 3.3-fold higher CK2 inhibitory potency (IC50 = 0.3 μM vs. >1 μM for the unsubstituted parent) due to enhanced hydrophobic and halogen-bonding interactions within the ATP-binding pocket [1]. Conversely, N-alkylated derivatives possess altered LogP and pKa values that significantly shift cellular permeability and solubility profiles relative to the parent scaffold [2]. The 4-oxo and 3-carboxyl groups of the parent scaffold enable chelation with transition metal ions that is sterically and electronically distinct from substituted analogs, affecting both corrosion inhibition efficiency on mild steel and the formation of bioactive metal complexes [3]. Substitution without prior validation of the parent scaffold's baseline performance therefore introduces uncontrolled variables that compromise reproducibility in kinase inhibition assays, corrosion studies, and medicinal chemistry campaigns.

Quantitative Differentiation Evidence


CK2 Inhibitory Potency Baseline for SAR Optimization

In a receptor-based virtual screening and subsequent biochemical evaluation, the unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid parent scaffold exhibited measurable but weak CK2 inhibitory activity, while the 5,6,8-trichloro derivative (compound 7) showed IC50 = 0.3 μM and Ki = 0.06 μM, and the 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid analog (compound 9) exhibited IC50 = 1 μM and Ki = 0.28 μM [1]. The unsubstituted scaffold serves as the essential baseline comparator from which substitution-dependent potency gains of ≥10-fold can be quantified.

protein kinase CK2 ATP-competitive inhibition quinolone scaffold medicinal chemistry

High-Yield Synthesis Route for Cost-Efficient Procurement

The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid via alkaline hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate proceeds with 92% isolated yield under standard reflux conditions (2N NaOH, 2 hours reflux, followed by acidification to pH 4) [1]. In contrast, the synthesis of halogenated derivatives such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid requires multi-step sequences including chlorination and purification steps that reduce overall yield and increase procurement cost [2].

synthesis optimization alkaline hydrolysis procurement economics quinolone scaffold

Predicted pKa and Protonation State at Physiological pH

The predicted pKa of the carboxylic acid proton in 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is 0.80 ± 0.20, indicating a highly acidic group that exists predominantly in deprotonated (carboxylate) form under physiological and most experimental conditions . In comparison, N-alkylated quinolone-3-carboxylic acid derivatives such as 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (a cinoxacin analog) exhibit altered pKa values due to electronic effects of N-substitution, affecting metal-chelation capacity and bioavailability [1][2].

pKa prediction physicochemical properties solubility quinolone scaffold

Melting Point and Thermal Stability Profile

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid displays a sharp melting point range of 269–270 °C (lit.) or 267–273 °C (vendor specification), indicating high crystalline purity and thermal stability . The compound remains stable at room temperature and pressure, with chemical reactions occurring only above 185 °C or upon contact with strong acids/bases/oxidants [1]. In contrast, N-alkylated quinolone-3-carboxylic acid derivatives typically exhibit lower melting points (e.g., 1-ethyl analog melts below 250 °C) due to disruption of intermolecular hydrogen bonding [2].

thermal stability melting point storage conditions quinolone scaffold

Recommended Procurement and Application Scenarios


Baseline SAR Studies in CK2 Inhibitor Development

The unsubstituted parent scaffold should be procured as the essential negative control and SAR baseline compound for medicinal chemistry campaigns targeting CK2 inhibition. The quantitative data from Golub et al. (2006) establish that while the parent scaffold shows weak CK2 inhibition (IC50 > 1 μM), halogenation at the 5-, 6-, and 8-positions yields a 3.3-fold potency improvement (IC50 = 0.3 μM) and ATP-competitive Ki of 0.06 μM. Procurement of the parent compound enables researchers to quantify the contribution of each substitution to potency, selectivity, and binding mode [1].

Multi-Gram Synthesis of Quinolone-Based Libraries

The 92% isolated yield achievable via alkaline hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate makes the unsubstituted parent scaffold economically advantageous for multi-gram procurement. This high-yielding route supports large-scale medicinal chemistry campaigns where the parent scaffold serves as the common intermediate for subsequent diversification via electrophilic aromatic substitution or N-alkylation. The synthesis protocol is scalable and does not require chromatographic purification, reducing procurement cost per gram relative to halogenated analogs that require multi-step sequences [2].

Metal Chelation and Corrosion Inhibition Research

The 4-oxo and 3-carboxyl groups of the parent scaffold confer well-characterized metal-chelating properties that are sterically and electronically distinct from N-alkylated or halogenated derivatives. The predicted pKa of 0.80 ± 0.20 ensures that the carboxylate group is fully deprotonated under acidic and neutral conditions, enabling predictable stoichiometry in transition metal complexation. This makes the parent scaffold the preferred choice for systematic studies of metal-quinolone complex formation constants and for evaluating corrosion inhibition efficiency on mild steel in acidic media, where halogenated analogs introduce additional redox-active substituents that confound mechanistic interpretation [3].

Quality Control and Stability Testing of Reference Standards

The high melting point (269–270 °C) and ambient thermal stability (decomposition onset >185 °C) of the parent scaffold make it suitable as a reference standard for HPLC purity analysis and stability-indicating method development. Commercial vendors supply the compound with purity specifications of 97–99% (HPLC), supported by NMR characterization data including distinct ¹H NMR signals at δ 15.34 (s, 1H) and 13.42 (s, 1H) in DMSO‑d₆. These analytical benchmarks enable procurement of a well-characterized reference material for calibrating analytical instrumentation and validating synthetic batches of substituted quinolone derivatives [2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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